

## Merafloxacin (CI-934) full chemical name

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Merafloxacin |           |
| Cat. No.:            | B020678      | Get Quote |

An In-Depth Technical Guide to Merafloxacin (CI-934)

For Researchers, Scientists, and Drug Development Professionals

## **Core Chemical Identity**

**Merafloxacin**, also known as CI-934, is a fluoroquinolone antibacterial agent. Its full chemical name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid[1]. The racemic mixture is often referred to as (±)-1-ETHYL-7-(3-((ETHYLAMINO)METHYL)-1-PYRROLIDINYL)-6,8-DIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID[2].

**Physicochemical Properties** 

| Property          | Value               |
|-------------------|---------------------|
| Molecular Formula | C19H23F2N3O3        |
| Molecular Weight  | 379.40 g/mol [1][2] |
| CAS Number        | 91188-00-0[1]       |

## **Mechanism of Action: Dual-Activity Profile**

**Merafloxacin** exhibits a dual-activity profile, functioning as both a traditional antibacterial agent and a novel antiviral agent by targeting a specific viral replication mechanism.



### **Antibacterial Activity**

As a fluoroquinolone, **Merafloxacin**'s primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, **Merafloxacin** effectively halts bacterial proliferation.

# Antiviral Activity: Inhibition of Programmed -1 Ribosomal Frameshifting (-1 PRF)

More recently, **Merafloxacin** was identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, including SARS-CoV-2[3][4]. The translation of the viral polyprotein essential for replication is dependent on a ribosomal frameshift at a specific RNA pseudoknot structure. **Merafloxacin** disrupts this process, leading to the premature termination of the viral polymerase and halting viral replication[5].

The following diagram illustrates the mechanism of -1 PRF and the inhibitory action of **Merafloxacin**.





Mechanism of -1 Programmed Ribosomal Frameshifting (PRF) and Merafloxacin Inhibition

Click to download full resolution via product page

Caption: Merafloxacin inhibits viral replication by preventing -1 PRF.

# Quantitative Data Antiviral Activity



**Merafloxacin** has demonstrated significant inhibitory effects on the replication of various betacoronaviruses.

| Virus      | Assay             | Endpoint | Value (µM) |
|------------|-------------------|----------|------------|
| SARS-CoV-2 | -1 PRF Inhibition | IC50     | ~20[6][7]  |
| SARS-CoV-2 | Viral Replication | EC50     | 2.6[3][7]  |
| SARS-CoV-2 | Viral Replication | EC90     | 12[3]      |
| SARS-CoV   | -1 PRF Inhibition | IC50     | ~20[5]     |
| HCoV-HKU1  | -1 PRF Inhibition | IC50     | 30[5][6]   |
| HCoV-OC43  | -1 PRF Inhibition | IC50     | 39[5][6]   |

## **Antibacterial Activity**

**Merafloxacin** shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria.



| Bacterial Group/Species      | MIC Range (mg/L) |
|------------------------------|------------------|
| Gram-Positive Aerobes        |                  |
| Staphylococcus aureus        | 0.06 - 0.25[8]   |
| Beta-haemolytic streptococci | 0.12 - 0.5[8]    |
| Streptococcus pneumoniae     | 0.25 - 0.5[8]    |
| Viridans streptococci        | 0.06 - 0.5[8]    |
| Enterococci                  | 0.12 - 0.5[8]    |
| Gram-Negative Aerobes        |                  |
| Enterobacteriaceae           | < 1[8]           |
| Aeromonas sp.                | < 1[8]           |
| Haemophilus influenzae       | < 1[8]           |
| Neisseria gonorrhoeae        | < 1[8]           |
| Acinetobacter                | ≤ 8[8]           |
| Pseudomonas aeruginosa       | ≤ 8[8]           |
| Anaerobes                    |                  |
| Bacteroides species          | 1 - 8[8]         |
| Other Anaerobes              | ≤ 1[8]           |

# Experimental Protocols High-Throughput Screening for -1 PRF Inhibitors

The identification of **Merafloxacin** as a -1 PRF inhibitor was the result of a high-throughput compound screen. The general workflow for such a screen is outlined below.





High-Throughput Screening Workflow for -1 PRF Inhibitors

Click to download full resolution via product page

Caption: Workflow for identifying -1 PRF inhibitors like Merafloxacin.



#### Methodology:

- Reporter Construct: A dual-reporter system is created, typically with a fluorescent protein (e.g., mCherry) followed by the viral frameshift element (FSE) and a second fluorescent protein in the -1 frame (e.g., GFP).
- Cell Transfection: A suitable cell line (e.g., HEK293T) is transfected with the reporter construct.
- Compound Screening: A library of small molecules is added to the cells in a multi-well plate format.
- Data Acquisition: After an incubation period, the cells are imaged, and the fluorescence intensity of both reporter proteins is quantified.
- Hit Identification: Compounds that alter the ratio of the second fluorescent protein to the first are identified as potential modulators of frameshifting.
- Validation: Hits are validated using a secondary, often more sensitive, assay such as a dual-luciferase reporter assay to confirm their effect on -1 PRF and to determine IC<sub>50</sub> values.

### **Viral Replication Assay (Plaque Assay)**

To determine the efficacy of **Merafloxacin** in inhibiting viral propagation, a plaque assay is commonly employed.

#### Methodology:

- Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is grown in multi-well plates.
- Infection: The cells are infected with a known dilution of the virus for a short period.
- Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semisolid medium (e.g., agarose) containing various concentrations of **Merafloxacin**.
- Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.



• Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC<sub>50</sub> and EC<sub>90</sub> values are calculated by comparing the number of plaques in treated wells to untreated controls.

## **Summary and Future Directions**

**Merafloxacin** (CI-934) is a promising dual-action molecule with established antibacterial properties and a novel antiviral mechanism of action against betacoronaviruses. Its ability to specifically inhibit the -1 programmed ribosomal frameshifting essential for viral replication provides a unique therapeutic avenue. Further research into the precise binding site of **Merafloxacin** on the viral RNA pseudoknot and optimization of its structure could lead to the development of a new class of broad-spectrum antiviral drugs targeting this fundamental viral process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. tlooto.com [tlooto.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. news-medical.net [news-medical.net]
- 8. The in-vitro activity of CI-934 compared with that of other new 4-quinolones and nalidixic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Merafloxacin (CI-934) full chemical name]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b020678#merafloxacin-ci-934-full-chemical-name]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com